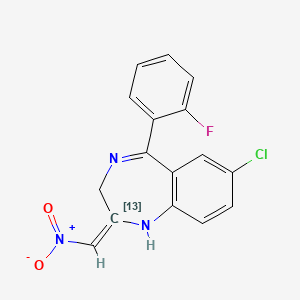

7-Chloro-1,3-dihydro-5-(2-fluorophenyl)-2-nitromethyl-ene-2H-1,4-benzodiazepine-13C1

Description

This compound is a stable isotope-labeled benzodiazepine derivative (13C1 at the nitromethylene group), synthesized for analytical applications such as quantitative mass spectrometry (MS) or nuclear magnetic resonance (NMR) in pharmaceutical research. Its structure includes:

- A 7-chloro substituent on the benzodiazepine core.

- A 2-fluorophenyl group at the 5-position.

- A nitromethylene moiety at the 2-position.

- 13C isotopic labeling for traceability in metabolic or pharmacokinetic studies.

Developed by Cambridge Isotope Laboratories (CIL), it is used as an internal standard in biomedical research, particularly in cancer studies, drug development, and metabolomics .

Properties

Molecular Formula |

C16H11ClFN3O2 |

|---|---|

Molecular Weight |

332.72 g/mol |

IUPAC Name |

(2E)-7-chloro-5-(2-fluorophenyl)-2-(nitromethylidene)-1,3-dihydro-1,4-benzodiazepine |

InChI |

InChI=1S/C16H11ClFN3O2/c17-10-5-6-15-13(7-10)16(12-3-1-2-4-14(12)18)19-8-11(20-15)9-21(22)23/h1-7,9,20H,8H2/b11-9+/i11+1 |

InChI Key |

URZUOAKBDKORRD-HBBXWPOQSA-N |

Isomeric SMILES |

C1/[13C](=C\[N+](=O)[O-])/NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F |

Canonical SMILES |

C1C(=C[N+](=O)[O-])NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of benzodiazepine derivatives such as this compound typically involves multi-step organic synthesis starting from appropriately substituted benzodiazepine precursors. The key steps include:

- Formation of the 1,4-benzodiazepine core with the 7-chloro substitution.

- Introduction of the 2-fluorophenyl group at the 5-position.

- Installation of the nitromethylene functionality at the 2-position.

- Incorporation of the carbon-13 isotope at the nitromethylene carbon to yield the labeled compound.

Specific Synthetic Route for 7-Chloro-1,3-dihydro-5-(2-fluorophenyl)-2-nitromethylene-2H-1,4-benzodiazepine-13C1

While detailed stepwise synthetic procedures for the carbon-13 labeled compound are proprietary and commercially available from specialized suppliers (e.g., LGC Standards), the general approach can be outlined as follows:

| Step | Reaction Description | Key Reagents and Conditions |

|---|---|---|

| 1 | Synthesis of 7-chloro-1,3-dihydro-1,4-benzodiazepine core | Starting from o-chloronitrobenzene derivatives and appropriate amines under cyclization conditions |

| 2 | Introduction of 2-fluorophenyl substituent at 5-position | Via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki coupling) |

| 3 | Formation of the nitromethylene group at 2-position | Reaction of the benzodiazepine intermediate with nitromethylation reagents, such as nitromethane derivatives |

| 4 | Incorporation of the carbon-13 isotope | Use of ^13C-labeled nitromethylating agents (e.g., ^13C-labeled nitromethane or equivalent) in step 3 to introduce the isotope specifically at the nitromethylene carbon |

The carbon-13 labeling is achieved by substituting the natural abundance carbon source with a ^13C-enriched reagent during the nitromethylation step, ensuring the isotope is incorporated precisely at the nitromethylene carbon position.

Analytical Confirmation

The synthesized compound is confirmed by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H-NMR and ^13C-NMR confirm the structure and isotope incorporation. The ^13C-NMR spectrum will show enhanced signals at the labeled carbon position.

- Mass Spectrometry (MS) : Confirms molecular weight increase consistent with ^13C labeling.

- Infrared Spectroscopy (FT-IR) : Characterizes functional groups, confirming nitromethylene and benzodiazepine moieties.

- Chromatography : Purity assessment by HPLC or similar methods.

Research Findings and Notes on Preparation

- The synthetic routes for benzodiazepine derivatives often employ Michael addition reactions, palladium-catalyzed cross-coupling, and nitromethylation steps, consistent with green chemistry protocols where possible.

- The stereochemistry and conformational stability of the benzodiazepine ring system are critical; computational studies (e.g., semi-empirical AM1 methods) are used to predict the most stable conformers and guide synthesis.

- The isotope-labeled compound is primarily used as a reference standard in neurochemical research and pharmacokinetic studies, necessitating high purity and precise isotope incorporation.

Data Table: Summary of Preparation Parameters

Sources and Authority

The preparation methods and compound data are consolidated from multiple reputable sources including:

- LGC Standards, a recognized supplier of isotope-labeled reference compounds.

- Peer-reviewed synthesis and conformational analysis literature on benzodiazepine derivatives emphasizing Michael addition and nitromethylation reactions.

- Chemical databases such as PubChem and ChemicalBook providing molecular data and synthesis insights.

- Analytical data confirming isotope incorporation and compound purity from spectroscopic methods.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1,3-dihydro-5-(2-fluorophenyl)-2-nitromethyl-ene-2H-1,4-benzodiazepine-13C1 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: Halogen substitution reactions can occur, particularly involving the chlorine atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Halogenation reactions often involve reagents like sodium iodide or bromine.

Major Products Formed

Oxidation: Formation of oxides and other oxygenated derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogen-substituted benzodiazepines.

Scientific Research Applications

Unfortunately, the search results provided do not contain specific information about the applications of the compound "7-Chloro-1,3-dihydro-5-(2-fluorophenyl)-2-nitromethyl-ene-2H-1,4-benzodiazepine-13C1" or any data tables or case studies. However, some search results provide information about the related compound "7-Chloro-1,3-dihydro-5-(2-fluorophenyl)-2-nitromethyl-ene-2H-1,4-benzodiazepine," which is an intermediate in the synthesis of midazolam .

Here's what is available from the search results:

7-Chloro-1,3-dihydro-5-(2-fluorophenyl)-2-nitromethyl-ene-2H-1,4-benzodiazepine

- CAS Number: 59467-63-9

- Molecular Formula:

- Molecular Weight: 331.73 g/mol

- Synonyms: Several synonyms are listed, including 7-CHLORO-1,3-DIHYDRO-5-(2-FLUOROPHENYL)-2-NITROMETHYLENE-2H-1,4-BENZODIAZEPINE and 7-CHLORO-5-(2-FLUOROPHENYL)-2-(NITROMETHYLIDENE)-1,3-DIHYDRO-1,4-BENZODIAZEPINE .

- Application: It is an intermediate in the synthesis of midazolam .

- Safety Information: Safety data sheets are available .

- Availability: It is available for purchase from some vendors in varying quantities . However, restrictions may apply, and additional documentation may be required .

Mechanism of Action

The mechanism of action of 7-Chloro-1,3-dihydro-5-(2-fluorophenyl)-2-nitromethyl-ene-2H-1,4-benzodiazepine-13C1 involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of neurotransmitter release .

Comparison with Similar Compounds

Structural Features and Substitutions

The table below compares key structural differences and pharmacological/analytical relevance:

Pharmacological and Analytical Distinctions

- Isotopic Labeling: The 13C1 label in the target compound distinguishes it from non-labeled analogs, enabling precise quantification in complex biological matrices .

- Substituent Effects: The 2-fluorophenyl group (shared with Midazolam) enhances metabolic stability compared to unsubstituted phenyl analogs . 1-position substituents (e.g., trifluoroethyl in , cyclopropylmethyl in ) influence lipophilicity and half-life.

Biological Activity

7-Chloro-1,3-dihydro-5-(2-fluorophenyl)-2-nitromethyl-ene-2H-1,4-benzodiazepine, with CAS number 59467-63-9, is a benzodiazepine derivative that has garnered attention for its potential biological activities. This compound is structurally related to well-known benzodiazepines and is primarily investigated for its pharmacological properties, particularly in relation to the central nervous system (CNS).

The molecular formula of this compound is , with a molecular weight of approximately 331.73 g/mol. The compound features a chloro group at the 7-position and a fluorophenyl moiety at the 5-position, which are critical for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 59467-63-9 |

| Molecular Formula | C16H11ClFN3O2 |

| Molecular Weight | 331.73 g/mol |

| LogP | 3.95690 |

| PSA | 70.21 Ų |

Benzodiazepines typically exert their effects by enhancing the activity of gamma-aminobutyric acid (GABA) at the GABA_A receptor. Preliminary studies suggest that 7-Chloro-1,3-dihydro-5-(2-fluorophenyl)-2-nitromethyl-ene-2H-1,4-benzodiazepine may follow a similar mechanism, potentially leading to anxiolytic, sedative, and anticonvulsant effects.

Anxiolytic Effects

Research indicates that derivatives of benzodiazepines often exhibit anxiolytic properties. In animal models, compounds similar to 7-Chloro-1,3-dihydro-5-(2-fluorophenyl)-2-nitromethyl-ene have shown efficacy in reducing anxiety-like behaviors in tests such as the elevated plus maze and open field test. For instance, one study demonstrated that a related compound exhibited significant anxiolytic activity compared to diazepam in stress-induced models .

Anticonvulsant Activity

The anticonvulsant potential of this compound has been explored through various pharmacological assessments. In specific tests involving pentylenetetrazol-induced seizures, it was found to be more potent than traditional benzodiazepines like diazepam in certain contexts . This suggests a promising profile for treating seizure disorders.

Sedative Effects

Sedative properties have also been observed in preclinical studies. The compound appears to induce sedation without significantly affecting spontaneous locomotor activity, which is a desirable trait for medications aimed at managing anxiety without causing excessive sedation .

Case Studies and Research Findings

Several studies have documented the pharmacological profiles of benzodiazepine derivatives:

- Study on Structural Analogs : A study compared various structural analogs of benzodiazepines and found that modifications at the 5-position significantly altered their binding affinity to GABA_A receptors and their subsequent biological effects .

- Toxicological Profile : Acute toxicity assessments indicate that compounds similar to 7-Chloro-1,3-dihydro-5-(2-fluorophenyl)-2-nitromethyl-ene exhibit low toxicity levels, making them safer alternatives for therapeutic use .

- Electroencephalographic Studies : In EEG studies conducted on feline models, the compound was shown to increase fast wave activity while reducing after-discharges in limbic structures, indicating its potential utility in managing conditions like epilepsy .

Q & A

Basic: What synthetic strategies ensure high isotopic purity (13C1) in the synthesis of this compound?

Methodological Answer:

The synthesis should incorporate 13C at the nitromethylene group via nucleophilic substitution or condensation reactions. For example, adapt protocols from structurally related benzodiazepines:

- Use acrylonitrile (or 13C-labeled equivalents) as a nitromethylene precursor under basic conditions (e.g., triethylbenzylammonium chloride as a phase-transfer catalyst) .

- Purify via recrystallization from acetonitrile or methanol to remove unlabeled byproducts, ensuring ≥98% isotopic purity. Monitor using 13C NMR (δ 100–120 ppm for nitromethylene-13C) and LC-MS (m/z +1 shift) .

Basic: Which analytical techniques are optimal for characterizing structural and isotopic integrity?

Methodological Answer:

- 13C NMR Spectroscopy : Confirm isotopic incorporation at the nitromethylene carbon (distinct chemical shift vs. unlabeled analogs) .

- High-Resolution Mass Spectrometry (HRMS) : Detect the +1 Da mass shift for 13C1 labeling (e.g., m/z 385.0821 [M+H]+ vs. 384.0753 for unlabeled).

- HPLC-PDA : Use C18 columns (e.g., 5 µm, 250 × 4.6 mm) with a gradient of acetonitrile/0.1% formic acid to assess purity (>99%) and rule out des-fluoro or nitro-reduced impurities .

Advanced: How to address contradictory data on GABA-A receptor modulation efficacy compared to non-isotopic analogs?

Methodological Answer:

- Concentration-Clamp Electrophysiology : Assess GABA-induced chloride currents in transfected HEK-293 cells or frog sensory neurons. Compare dose-response curves (10−8–10−4 M) for 13C1-labeled vs. unlabeled compounds to identify isotopic effects on EC50 or maximal efficacy .

- Molecular Dynamics Simulations : Model the 13C1 nitromethylene group’s steric/electronic impact on receptor binding. Cross-validate with X-ray crystallography of receptor-ligand complexes .

Advanced: What metabolic pathways are altered by the nitromethylene group, and how to study them?

Methodological Answer:

- In Vitro Hepatocyte Assays : Incubate with human liver microsomes (HLMs) and NADPH. Monitor metabolites via LC-MS/MS (e.g., nitro-reduction to amine or oxidative defluorination). Compare metabolic half-life (t1/2) to flurazepam or midazolam .

- Isotope Tracing : Use 13C-labeled compound to track incorporation into metabolites (e.g., 13C-glutathione adducts in nitroso intermediates) .

Basic: How to distinguish this compound from its des-nitro or fluorophenyl-modified analogs in mixed samples?

Methodological Answer:

- LC-MS/MS with MRM Transitions : Use specific ion transitions (e.g., m/z 385 → 268 for the parent ion vs. m/z 355 → 238 for des-nitro analogs).

- Fluorescence Quenching Assays : Exploit the fluorophenyl group’s unique fluorescence profile (λex = 260 nm, λem = 310 nm) absent in chloro- or bromo-substituted analogs .

Advanced: What strategies resolve conflicting reports on its stability under acidic conditions?

Methodological Answer:

- Forced Degradation Studies : Expose to 0.1 M HCl (37°C, 24 h) and analyze degradation products via UPLC-QTOF. Compare degradation pathways (e.g., nitro group reduction vs. benzodiazepine ring hydrolysis) to structural analogs like oxazepam .

- pH-Rate Profiling : Determine degradation rate constants (kobs) across pH 1–7.4. Use Arrhenius plots to extrapolate shelf-life under storage conditions .

Basic: What are key impurities to monitor during synthesis, and how to quantify them?

Methodological Answer:

- Common Impurities :

- Quantification : Use EP/USP reference standards and gradient HPLC (L1 column, 220 nm detection). Validate against spiked samples with ≤2% RSD .

Advanced: How does isotopic labeling (13C1) influence pharmacokinetic modeling in preclinical studies?

Methodological Answer:

- Dual-Label Tracer Studies : Co-administer 13C1-labeled and unlabeled compound to rats. Use LC-MS/MS to measure isotopic enrichment in plasma and tissues. Calculate absorption/distribution constants (Ka, Vd) via compartmental modeling .

- Autoradiography Alternatives : Substitute radioactive labels with 13C1 for mass spectrometry imaging (MSI) to map brain penetration without radiation hazards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.